molecular formula C5H12O3<br>C5H12O3<br>CH3O(CH2)2O(CH2)2OH B087266 Methyl-PEG2-alcohol CAS No. 111-77-3

Methyl-PEG2-alcohol

Cat. No.: B087266
CAS No.: 111-77-3
M. Wt: 120.15 g/mol
InChI Key: SBASXUCJHJRPEV-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)ethanol (CAS 111-77-3), also known as diethylene glycol monomethyl ether (DGME), is a glycol ether with the molecular formula C₅H₁₂O₃ and a molecular weight of 120.15 g/mol . Its structure comprises a methoxy group (-OCH₃) and a hydroxyl group (-OH) linked via two ethylene glycol units. This compound is widely used as a solvent in industrial applications, including inks, paints, and coatings, and as a consistent additive (0.1% v/v) in jet fuel JP-8 . Its primary metabolite, (2-methoxyethoxy)acetic acid (MEAA), serves as a biomarker for occupational exposure monitoring .

Key physical properties include:

  • Boiling point: 194–202°C
  • Density: ~1.02 g/cm³ at 25°C
  • Refractive index: ~1.428–1.433
  • Vapor pressure: 0.06 mmHg at 25°C

Properties

IUPAC Name

2-(2-methoxyethoxy)ethanol
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InChI

InChI=1S/C5H12O3/c1-7-4-5-8-3-2-6/h6H,2-5H2,1H3
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InChI Key

SBASXUCJHJRPEV-UHFFFAOYSA-N
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Canonical SMILES

COCCOCCO
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Molecular Formula

C5H12O3, Array
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DSSTOX Substance ID

DTXSID3025049
Record name Diethylene glycol monomethyl ether
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Molecular Weight

120.15 g/mol
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Physical Description

Diethylene glycol monomethyl ether is a colorless liquid with a sweet odor. Floats and mixes with water. (USCG, 1999), Liquid, Colorless liquid; [Hawley] Hygroscopic; [HSDB], COLOURLESS LIQUID., Colorless liquid with a sweet odor.
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Boiling Point

381 °F at 760 mmHg (NTP, 1992), 193 °C, 381 °F
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Flash Point

200 °F (NTP, 1992), 205 °F (96 °C) (open cup), 93 °C o.c., 200 °F
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Miscible /1X10+6 mg/L/ with water, Miscible with alcohol, glycerol, ether, acetone, dimethylformamide, Very soluble in ethanol, ethyl ether, SOL IN ALL PROPN IN BENZENE, Solubility in water: very good
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Density

1.025 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.035 g/cu cm at 20 °C, Relative density (water = 1): 1.04, 1.025
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Vapor Density

4.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.14 (Air = 1), Relative vapor density (air = 1): 4.1, 4.14
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Vapor Pressure

0.2 mmHg at 68 °F ; 0.25 mmHg at 77 °F (NTP, 1992), 0.25 [mmHg], 0.25 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 30, 0.2 mmHg
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Color/Form

Colorless liquid, Water-white liquid, Light yellow clear liquid

CAS No.

111-77-3
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Melting Point

-94 °F (NTP, 1992), Less than -84 °C, -94 °F
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Preparation Methods

2-(2-Methoxyethoxy)ethanol can be synthesized through several methods:

Chemical Reactions Analysis

2-(2-Methoxyethoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or acids under specific conditions.

    Reduction: Reduction reactions can convert it into simpler alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

    Major Products: The major products formed from these reactions include aldehydes, acids, and substituted ethers.

Scientific Research Applications

Industrial Applications

2-(2-Methoxyethoxy)ethanol is primarily utilized in the following sectors:

Solvent Applications

  • Paints and Coatings : It serves as a solvent for resins, lacquers, and inks, enhancing the stability and performance of formulations .
  • Textiles : Used in dyeing and finishing processes to improve the solubility of dyes and enhance color fastness .
  • Cleaning Agents : Incorporated in various cleaning products due to its effective solvent properties .

Fuel Additives

  • Fuel System Icing Inhibitor : Commonly used in aviation fuels to prevent ice formation in fuel lines, ensuring reliable engine performance at high altitudes .
  • Hydraulic Fluids : Acts as a key component in hydraulic fluids, providing lubrication and thermal stability under high pressure .

Specialty Chemicals

  • Intermediate in Chemical Synthesis : Functions as an intermediate in the production of other chemical compounds, such as glycol ether borate esters used in various applications .
  • Agricultural Formulations : Employed as a formulant in pest control products and other agricultural chemicals, enhancing their effectiveness .

Health and Safety Considerations

While 2-(2-Methoxyethoxy)ethanol is generally regarded as having low acute toxicity, it can cause skin irritation upon direct contact and should be handled with care. The Health Council of the Netherlands has evaluated its effects on reproduction and occupational exposure risks .

Manufacturing Process

The production of 2-(2-Methoxyethoxy)ethanol typically involves the reaction of ethylene oxide with methanol under controlled conditions. This process yields a mixture of mono-, di-, and triethylene glycol ethers, from which 2-(2-Methoxyethoxy)ethanol is isolated through distillation .

Case Study 1: Use in Aviation Fuels

A study conducted on the effectiveness of 2-(2-Methoxyethoxy)ethanol as a fuel system icing inhibitor demonstrated significant improvements in engine performance during cold weather operations. The compound effectively reduced ice formation in fuel lines compared to traditional additives.

Case Study 2: Textile Industry Application

Research on textile dyeing processes revealed that incorporating 2-(2-Methoxyethoxy)ethanol enhanced dye solubility and uniformity, leading to improved color quality and durability. This application has been particularly beneficial for synthetic fibers.

Data Tables

Application AreaSpecific UsesBenefits
SolventsPaints, coatings, inksEnhanced stability and performance
Fuel AdditivesAviation fuels (FSII), hydraulic fluidsPrevents ice formation, improves lubrication
Specialty ChemicalsIntermediates for chemical synthesisVersatile use in various chemical formulations
Health ImpactObservationsRecommendations
Skin IrritationMild irritation upon contactUse protective equipment during handling
Reproductive ToxicityLow acute toxicity reportedMonitor exposure levels in occupational settings

Mechanism of Action

The mechanism of action of methoxyethoxyethanol involves its ability to act as a solvent, facilitating the dissolution and interaction of various compounds. Its molecular structure, which includes both hydrophilic and lipophilic components, allows it to interact with a wide range of substances. This dual nature enables it to enhance the solubility and stability of compounds in different environments .

Comparison with Similar Compounds

Structural and Functional Differences

Glycol ethers are classified by their ethylene/propylene oxide units and substituent groups. Below is a structural comparison:

Compound Molecular Formula Substituent Group Key Structural Features
2-(2-Methoxyethoxy)ethanol C₅H₁₂O₃ Methoxy (-OCH₃) Two ethylene glycol units, methoxy terminus
2-Methoxyethanol C₃H₈O₂ Methoxy (-OCH₃) Single ethylene glycol unit
2-Ethoxyethoxyethanol C₆H₁₄O₃ Ethoxy (-OCH₂CH₃) Two ethylene glycol units, ethoxy terminus
Triglycol Monomethyl Ether C₇H₁₆O₄ Methoxy (-OCH₃) Three ethylene glycol units

Sources :

Thermophysical Properties in Mixtures

Studies on binary mixtures with alcohols (e.g., butan-1-ol, propan-1-ol) reveal:

  • Excess enthalpy (Hᴇ) : All mixtures exhibit endothermic behavior (Hᴇ > 0), with maxima ranging from 688.6 J·mol⁻¹ (propan-1-ol) to 1009.7 J·mol⁻¹ (butan-2-ol) at 298.15 K .
  • Density and viscosity : Predictions using PC-SAFT and Redlich-Kister models show <0.1% deviation from experimental data, indicating reliable thermodynamic modeling .
  • Aqueous mixtures: Increasing oxyethylene groups (e.g., in 2-[2-methoxy(ethoxy)₂]ethanol) elevate excess molar volumes (Vᴇ), suggesting enhanced molecular aggregation in water-rich regions .

Research Findings and Data Tables

Table 1: Thermodynamic Properties of Mixtures at 298.15 K

Mixture Hᴇ (J·mol⁻¹) Density (g/cm³) MAD (%)*
DGME + Butan-1-ol 834.4 0.820–0.865 0.09
DGME + Propan-1-ol 688.6 0.805–0.841 0.08
DGME + 2-[2-Methoxy(ethoxy)₂]ethanol N/A 1.021–1.120 0.05

*MAD: Mean Absolute Deviation between experimental and modeled data

Table 2: Solvent Performance in Perovskite Crystal Growth

Solvent Diffusion Coefficient (×10⁻⁹ m²/s) Growth Rate (nm/s)
DGME 2.8 12.5
Triglycol Monomethyl Ether 3.2 14.7
2-(Methylthio)-ethanol 2.5 10.9

Source :

Biological Activity

2-(2-Methoxyethoxy)ethanol, commonly referred to as DEGME (Diethylene Glycol Monomethyl Ether), is an industrial solvent with notable applications in various sectors, including aviation fuels and specialty coatings. Understanding its biological activity is crucial for assessing its safety and potential health impacts in occupational settings.

  • Chemical Formula : C5_5H12_{12}O3_3
  • Molar Mass : 120.148 g/mol
  • Appearance : Clear, viscous liquid
  • Density : 1.02 g/cm³

Metabolism and Toxicity

DEGME is metabolized primarily to methoxyacetic acid (MAA) and methoxyethoxyacetic acid (MEAA). Studies have indicated that the metabolic pathways of DEGME are similar across species, including humans. The following table summarizes key findings from toxicity studies:

Study TypeFindings
Acute ToxicityLow acute toxicity; oral LD50 in rats is approximately 11,800 mg/kg; dermal LD50 around 7,400 mg/kg .
Reproductive ToxicityNo significant reproductive toxicity observed; effects noted only at severely toxic doses .
HemolysisNotable hemolytic effects at high concentrations; human sensitivity appears low compared to rodents .
Eye and Skin IrritationMild irritation observed upon direct contact; not classified as a skin sensitizer .

Reproductive Toxicity Studies

A comprehensive evaluation by the Health Council of the Netherlands highlighted that DEGME did not exhibit reproductive toxicity at levels that were not also toxic to adult animals. In a study assessing reproductive outcomes, adverse effects were reported but lacked clarity on parental toxicity, leading to uncertainty in classification .

Hematological Effects

Research indicates that DEGME can induce hemolysis, particularly in sensitive species such as rats and mice. The no-observed-adverse-effect level (NOAEL) for hemolysis in rats was determined to be 24.6 ppm. In humans, hemolytic effects have been documented primarily following intentional ingestion of large doses rather than occupational exposure .

Environmental and Occupational Safety

DEGME is classified under workplace hazardous substances due to its potential irritant effects on the eyes and respiratory system. The following table outlines the occupational exposure limits and associated health risks:

Exposure LevelHealth Effects
100 ppmHeadaches and nausea
113 ppmEye and respiratory irritation

The risk assessment indicates that while occupational exposure can lead to irritation, the atmospheric concentrations typically encountered in most work environments are unlikely to reach levels that would cause significant health issues .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-Methoxyethoxy)ethanol, and how can purity be validated?

  • Synthesis : Common methods include etherification of ethylene glycol derivatives with methoxy groups under acidic or basic catalysis. For example, reacting 2-methoxyethanol with ethylene oxide in the presence of a base like sodium hydroxide .
  • Purification : Distillation under reduced pressure is typically used. Purity validation involves gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and detect impurities .
  • Key Data : CAS No. 111-77-3; Molecular formula C₅H₁₂O₃; Boiling point ~194°C .

Q. What are the primary toxicity concerns associated with 2-(2-Methoxyethoxy)ethanol, and how should exposure be mitigated in laboratory settings?

  • Toxicity Profile : The compound is classified as a reproductive toxicant (CLP Regulation EC 1272/2008) with potential effects on fertility and developmental toxicity . Chronic exposure may lead to hematological and organ damage (liver/kidneys) .
  • Safety Protocols : Use fume hoods, wear nitrile gloves, and employ respiratory protection if ventilation is inadequate. Regular air monitoring and adherence to occupational exposure limits (e.g., ≤0.1 ppm) are critical .

Q. How can researchers quantify 2-(2-Methoxyethoxy)ethanol exposure biomarkers in biological samples?

  • Biomarker Analysis : 2-(2-Methoxyethoxy)acetic acid (MEAA), the primary metabolite, is detected in urine via derivatization followed by GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Extraction methods include solid-phase extraction (SPE) with optimized pH conditions .

Advanced Research Questions

Q. How can contradictory data on the reproductive toxicity of 2-(2-Methoxyethoxy)ethanol be resolved in experimental design?

  • Methodology : Conduct dose-response studies using in vivo models (e.g., rodents) to establish NOAEL/LOAEL thresholds. Cross-validate findings with in vitro assays (e.g., embryonic stem cell tests) to assess teratogenicity. Account for interspecies variability and exposure duration .
  • Data Interpretation : Compare results against regulatory thresholds (e.g., ECHA CLP classifications) and historical datasets to identify confounding factors like solvent impurities .

Q. What advanced analytical techniques are suitable for real-time monitoring of 2-(2-Methoxyethoxy)ethanol in environmental or industrial samples?

  • Luminescent Sensors : Lanthanide-based metal-organic frameworks (MOFs) enable selective detection of MEAA via fluorescence quenching. These sensors offer portability and high sensitivity (detection limits ~0.1 ppm) .
  • GC-MS Optimization : Use isotope-labeled internal standards (e.g., deuterated analogs) to improve quantification accuracy in complex matrices like wastewater .

Q. How do regulatory classifications of 2-(2-Methoxyethoxy)ethanol vary globally, and what implications does this have for cross-institutional research?

  • Regulatory Landscape : The EU classifies it as Reprotoxic Category 2 under CLP, while the U.S. EPA prioritizes it under IRIS assessments. Japan’s ISHA sets stricter airborne exposure limits (0.05 ppm).
  • Research Implications : Harmonize protocols by adhering to the most stringent guidelines (e.g., EU CLP) and document compliance in multi-center studies to avoid data discrepancies .

Q. What strategies are effective in minimizing environmental release of 2-(2-Methoxyethoxy)ethanol during large-scale experiments?

  • Containment : Use closed-loop systems for synthesis and purification. Employ adsorbent materials (e.g., activated carbon) in waste streams to capture residual solvent .
  • Disposal : Neutralize acidic byproducts before incineration at licensed facilities. Monitor effluent for MEAA using EPA Method 8270 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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